Oroselol
Description
Historical Context of Oroselol Discovery and Initial Characterization
This compound has been identified and isolated from the roots of several plant species, notably those belonging to the Angelica genus, such as Angelica decursiva. wikipedia.orgnih.govresearchgate.netnih.govmedchemexpress.com It has also been found in Peucedanum hystrix and Lonchocarpus montanus. scielo.brmongoliajol.inforesearchgate.netmongoliajol.info Early research involved the isolation and structural identification of coumarins and furanocoumarins from these botanical sources. For instance, this compound was among the compounds isolated and characterized from the root extract of Angelica decursiva. researchgate.netnih.gov Its presence in Angelica cincta fruit was noted in research dating back to 1984. medchemexpress.com Isolation methods have included chromatographic techniques such as HP20 macroporous adsorption resin, ODS, silica (B1680970) gel, Sephadex LH-20 column chromatography, and semi-preparative HPLC. nih.gov Structural identification has relied on physiochemical properties and spectroscopic data. nih.gov
Chemical Classification and Significance of Furanocoumarins in Natural Products Research
This compound belongs to the furanocoumarin subclass of organic chemical compounds. medchemexpress.comnih.govcdutcm.edu.cnresearchgate.net Furanocoumarins are characterized by a chemical structure consisting of a furan (B31954) ring fused with a coumarin (B35378) nucleus. wikipedia.orgnih.govontosight.ai This fusion can occur in different ways, leading to various isomers, with psoralen (B192213) and angelicin (B190584) being parent compounds of the linear and angular types, respectively. wikipedia.orgacs.org this compound is an angular furanocoumarin. nih.gov
Furanocoumarins are secondary metabolites widely distributed in several plant families, with a notable presence in Apiaceae (e.g., Angelica, celery, parsnip) and Rutaceae (e.g., citrus fruits). wikipedia.orgnih.govacs.orgbiosynth.com Their biosynthesis involves pathways such as the shikimic acid and mevalonic acid pathways. biosynth.com
The significance of furanocoumarins in natural products research stems from their diverse and potent biological activities. These compounds have been reported to exhibit a range of effects, including phototoxicity, enzyme inhibition, and various pharmacological properties such as anti-cancer, anti-inflammatory, antioxidant, and antimicrobial activities. wikipedia.orgresearchgate.netnih.govontosight.aimdpi.com Their varied bioactivities make them a compelling area of study for potential therapeutic agents.
Overview of Contemporary Research Trajectories for this compound
Contemporary research on this compound primarily focuses on exploring and elucidating its biological activities and underlying mechanisms. Key research trajectories include the investigation of its anti-inflammatory and anti-cancer properties. wikipedia.orgnih.govresearchgate.netnih.govmedchemexpress.comnih.govcdutcm.edu.cnresearchgate.netmedchemexpress.comchemfaces.comgoogle.comiipseries.org Studies are being conducted to understand how this compound interacts with cellular pathways and molecular targets involved in inflammation and cancer development. nih.govresearchgate.netnih.govcdutcm.edu.cnnih.govmdpi.commedchemexpress.commdpi.commdpi.com
Beyond these main areas, this compound is also being explored for other potential effects. Computational studies have indicated its potential as a monoamine oxidase-B (MAO-B) inhibitor, suggesting a possible role in the context of neurodegenerative conditions like Parkinson's disease. chemmethod.comchemmethod.com The multifaceted nature of this compound's potential biological activities underscores its continued relevance in natural products research.
Research findings have detailed this compound's effects in various in vitro models. For instance, studies have shown that this compound can inhibit the viability of oral cancer cells in a time- and dose-dependent manner. nih.gov Its anti-cancer effects have been linked to the induction of autophagy and the inhibition of cell migration and invasion. nih.gov Mechanistically, this compound has been shown to downregulate the PI3K/AKT signaling pathway in cancer cells. nih.govmedchemexpress.com
In the context of inflammation, this compound has demonstrated inhibitory effects on inflammatory responses in macrophages. wikipedia.orgnih.govresearchgate.netcdutcm.edu.cn This includes the inhibition of the production of inflammatory mediators such as nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). cdutcm.edu.cnmdpi.commdpi.com The anti-inflammatory mechanisms of this compound have been associated with the inhibition of key signaling pathways, including NF-κB and MAPK pathways. nih.govcdutcm.edu.cnmdpi.commdpi.com
The following table summarizes some reported in vitro findings regarding this compound's biological activities:
| Activity | Model System | Observed Effects | Relevant Pathways/Mediators | Source |
| Anti-cancer | Oral cancer cells (SSC-4) | Inhibition of cell viability, migration, invasion; Induction of autophagy | Downregulation of PI3K/AKT signaling | nih.gov |
| Anti-inflammatory | LPS-induced macrophages | Inhibition of NO and PGE2 production | Inhibition of NF-κB and MAPK pathways | nih.govcdutcm.edu.cn |
| MAO-B Inhibition | Computational (in silico) | Promising binding affinity | MAO-B | chemmethod.comchemmethod.com |
These findings highlight this compound as a natural compound with promising biological activities, warranting further investigation into its therapeutic potential.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8-(2-hydroxypropan-2-yl)furo[2,3-h]chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O4/c1-14(2,16)11-7-9-10(17-11)5-3-8-4-6-12(15)18-13(8)9/h3-7,16H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDJVHSVOXOZBDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC2=C(O1)C=CC3=C2OC(=O)C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10940423 | |
| Record name | 8-(2-Hydroxypropan-2-yl)-2H-furo[2,3-h][1]benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10940423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1891-25-4 | |
| Record name | Oroselol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001891254 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-(2-Hydroxypropan-2-yl)-2H-furo[2,3-h][1]benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10940423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | OROSELOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZAL9QWX7F8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Natural Occurrence and Isolation of Oroselol
Botanical Sources and Phytogeographical Distribution
Oroselol has been identified in several plant species, highlighting its distribution across different genera and families.
Isolation from Athamanta oreoselinum (L.) and Peucedanum oreoselinum
This compound was first isolated from the roots of Athamanta oreoselinum L., which is also known by the synonym Peucedanum oreoselinum. tandfonline.comresearchgate.netresearchgate.net Peucedanum oreoselinum, commonly referred to as Mountain Parsley, is a perennial plant belonging to the Apiaceae family. It is native to temperate regions and typically found in meadows and open woodlands across Europe. earthone.iopfaf.org
Presence in Nardostachys jatamansi D.C. (Valerianaceae)
This compound has also been isolated from Nardostachys jatamansi D.C., a plant in the Valerianaceae family. tandfonline.comresearchgate.netresearchgate.net Nardostachys jatamansi, often called Indian Spikenard, is a perennial herb found in the alpine Himalayas at altitudes of 3000–5000 meters, extending from Punjab to Sikkim and Bhutan. nih.govphytojournal.com It is a critically endangered species restricted to these high-altitude habitats. researchgate.net The rhizomes and roots of N. jatamansi are traditionally used in various medicinal preparations. researchgate.netresearchgate.net Phytochemical screening of N. jatamansi has indicated the presence of this compound among other constituents like sesquiterpenes and alkaloids. phytojournal.comresearchgate.netjbino.com
Occurrence in Other Umbelliferae Species (e.g., Kitagawia praeruptora)
Beyond Athamanta and Peucedanum, this compound has been reported in various other species within the Umbelliferae (Apiaceae) family. tandfonline.comresearchgate.netresearchgate.net One such example is Kitagawia praeruptora (Dunn) Pimenov, a perennial herb native to temperate Asia, including regions of China, Japan, Kazakhstan, Korea, Mongolia, and parts of Russia. kew.orgwikipedia.org Kitagawia praeruptora is found in the wild in southern China, typically along forest edges, near roadsides, and in semi-open grassy areas within montane habitats at altitudes of 250–2000 m. nih.govmdpi.com The roots of K. praeruptora are known to contain a diverse array of phytochemicals, including coumarins, and this compound has been identified among them. nih.govresearchgate.net Another Umbelliferae species, Selinum vaginatum, found in the Himalayas, has also been reported to contain this compound in its rhizomes. pharmacophorejournal.com
Here is a summary of the botanical sources of this compound:
| Botanical Source | Family | Parts Containing this compound | Phytogeographical Distribution |
| Athamanta oreoselinum (L.) / Peucedanum oreoselinum | Apiaceae | Roots | Temperate regions of Europe (meadows, open woodlands) |
| Nardostachys jatamansi D.C. | Valerianaceae | Rhizomes, Roots | Alpine Himalayas (3000-5000 m altitude) |
| Kitagawia praeruptora (Dunn) Pimenov | Apiaceae | Roots | Temperate Asia (China, Japan, Korea, Mongolia, parts of Russia) |
| Selinum vaginatum C.B. Clarke | Apiaceae | Rhizomes | Himalayas |
Methodologies for Natural Product Isolation of this compound
The isolation of natural compounds like this compound from plant matrices typically involves a combination of extraction and purification techniques.
Advanced Extraction Techniques for Coumarins
Extracting coumarins from plant material can utilize various techniques, ranging from traditional methods to more advanced procedures. Advanced extraction techniques aim to improve efficiency, selectivity, and often reduce extraction time and solvent consumption. Some advanced techniques applicable to coumarin (B35378) extraction include supercritical fluid extraction (SFE) and pressurized liquid extraction (PLE). mdpi.com These methods use solvents under high pressure and/or temperature to enhance the solubility and recovery of target compounds from solid matrices. mdpi.com For example, SFE with CO2, often with co-solvents like ethanol, is used for extracting compounds, including coumarins, from plant materials. mdpi.com Ultrasonic extraction is another technique that has been evaluated for the extraction of antioxidants, including coumarins, from plants, with methods like using an ultrasonic probe showing favorable results in some cases. nih.gov The choice of solvent is also crucial, with polar, intermediate polar, and nonpolar solvents being used depending on the target compounds. nih.gov
Chromatographic Separation and Purification Protocols (e.g., HPLC)
Following extraction, chromatographic methods are essential for separating and purifying individual compounds like this compound from complex plant extracts. Chromatography separates components of a mixture based on their differential affinities for a stationary phase and a mobile phase. nih.govbioanalysis-zone.com High-Performance Liquid Chromatography (HPLC) is a widely used and powerful technique for the separation, identification, and purification of various molecules, including coumarins. nih.govnih.govnih.govlibretexts.org HPLC offers high sensitivity, rapid analysis, and can be used for both qualitative and quantitative analysis. nih.govlibretexts.org It involves passing a mobile phase under high pressure through a column packed with a stationary phase. nih.gov Other chromatographic techniques, such as Thin-Layer Chromatography (TLC) and Gas Chromatography (GC), are also employed in the separation and purification of plant secondary metabolites. nih.gov The specific chromatographic protocol, including the choice of stationary phase, mobile phase, and detection method (e.g., UV or Mass Spectrometry detectors), is optimized based on the properties of the target compound and the complexity of the extract. nih.govmdpi.com Chromatographic purification steps are often necessary after initial extraction to obtain pure this compound. buet.ac.bd
Bioactivity-Guided Fractionation Strategies in Natural Product Discovery
Bioactivity-guided fractionation is a widely employed strategy in the discovery of natural products with potential therapeutic applications. nih.govnih.gov This approach involves the sequential partitioning of a crude plant extract into fractions, followed by subjecting these fractions to biological assays to identify those that exhibit the desired bioactivity. igi-global.com Only the fractions demonstrating significant activity are further processed through additional separation steps until the pure compound(s) responsible for the observed activity are isolated and characterized. nih.govigi-global.com
This method is particularly useful when the specific bioactive compounds within a complex natural extract are unknown. By testing the biological activity at each stage of the fractionation process, researchers can effectively guide the isolation efforts towards the active constituents, rather than performing undirected chemical separation of all components. nih.govigi-global.com
Bioactivity-guided isolation has been successfully applied in the discovery of various plant-derived natural products, including anticancer agents like camptothecin (B557342) and paclitaxel. nih.gov While the provided search results mention the bioactivity of this compound, such as potential anti-inflammatory, antioxidant, and anti-tumor effects medchemexpress.com, and its presence in plants investigated using bioactivity-guided approaches for other compounds nih.govmdpi.comsemanticscholar.org, the searches did not yield detailed research findings specifically outlining the isolation of this compound via a bioactivity-guided fractionation strategy in the provided snippets. However, the principle of this strategy is directly applicable to the discovery and isolation of bioactive compounds like this compound from complex plant extracts.
Modern approaches integrate techniques like mass spectrometry-based molecular networking with bioactivity screening to accelerate the discovery process and facilitate the dereplication of known compounds before isolation. nih.govresearchgate.netnih.gov Bioactivity score prediction can also be used to identify potentially bioactive molecules within molecular networks. nih.gov
The process of bioactivity-guided fractionation can be summarized as follows:
| Step | Description |
| 1. Crude Extraction | Obtaining a crude extract from the natural source (e.g., plant material). |
| 2. Fractionation | Separating the crude extract into multiple fractions based on properties. |
| 3. Bioassay Screening | Testing the biological activity of each fraction. |
| 4. Identification of Active Fractions | Pinpointing the fractions that exhibit the desired bioactivity. |
| 5. Further Separation | Applying additional chromatographic techniques to active fractions. |
| 6. Isolation of Pure Compound(s) | Obtaining the single compound(s) responsible for the activity. |
| 7. Structural Elucidation | Determining the chemical structure of the isolated bioactive compound(s). |
This iterative process ensures that the isolation efforts are focused on the fractions and compounds that are biologically active, making the discovery process more efficient. nih.govigi-global.com
Biosynthesis and Biotransformation of Oroselol
Elucidation of the Furanocoumarin Biosynthetic Pathway
The formation of furanocoumarins, including the angular variant Oroselol, is a multi-step process that begins with primary metabolites and proceeds through several key intermediates. The core coumarin (B35378) structure is first synthesized, which is then modified to create the furan (B31954) ring, leading to either linear or angular isomers.
Role of the Phenylpropanoid Pathway in Coumarin Production
The biosynthesis of all coumarins begins with the phenylpropanoid pathway, a major route in plant secondary metabolism that produces a wide array of phenolic compounds from the amino acid L-phenylalanine. genome.jpresearchgate.netnih.gov
The initial steps are as follows:
Deamination of Phenylalanine : The pathway is initiated by the enzyme phenylalanine ammonia-lyase (PAL) , which catalyzes the elimination of an ammonia (B1221849) molecule from L-phenylalanine to produce cinnamic acid. nih.govnih.gov
Hydroxylation : Cinnamic acid is then hydroxylated at the para-position by cinnamate 4-hydroxylase (C4H) , a cytochrome P450 monooxygenase, to yield p-coumaric acid. researchgate.netnih.gov
Activation : The resulting p-coumaric acid is activated by 4-coumarate:CoA ligase (4CL) to form its corresponding thioester, p-coumaroyl-CoA. nih.govnih.gov
The crucial step for coumarin formation is the ortho-hydroxylation of the cinnamic acid derivative. The enzyme p-coumaroyl CoA 2'-hydroxylase (C2'H) catalyzes this reaction on p-coumaroyl-CoA to produce 2',4'-dihydroxycinnamoyl-CoA. nih.govnih.gov This product can then undergo a spontaneous or enzyme-assisted trans/cis isomerization of the side chain, followed by lactonization (ring closure) to form the foundational coumarin of this pathway, umbelliferone (B1683723) (7-hydroxycoumarin). researchgate.net Umbelliferone serves as the critical branch-point intermediate for the biosynthesis of all subsequent furanocoumarins. researchgate.netresearchgate.net
Key Enzymatic Transformations (e.g., Prenyltransferases, Furanocoumarin Synthases)
The diversification of umbelliferone into the vast array of furanocoumarins is determined by subsequent enzymatic modifications, primarily prenylation and cyclization. The distinction between linear and angular furanocoumarins is established at the prenylation step. nih.gov
Regiospecific Prenylation : The enzyme prenyltransferase (PT) catalyzes the attachment of a five-carbon dimethylallyl pyrophosphate (DMAPP) group to the umbelliferone backbone. This reaction is the gateway to furanocoumarin synthesis. researchgate.net The regiospecificity of this enzyme is paramount:
C6-Prenylation : Attachment of the prenyl group at the C6 position of umbelliferone yields demethylsuberosin, the precursor to linear furanocoumarins like psoralen (B192213). oup.com
C8-Prenylation : Attachment at the C8 position yields osthenol (B192027) , the committed precursor for the entire family of angular furanocoumarins, including this compound. oup.comfrontiersin.orgnih.gov
Furan Ring Formation : Following prenylation, the formation of the furan ring is catalyzed by specialized cytochrome P450 monooxygenases. For the angular pathway leading towards this compound:
Columbianetin Synthase : This enzyme catalyzes the cyclization of osthenol to form the dihydrofuranocoumarin intermediate, (+)-columbianetin . cdnsciencepub.comwikipedia.orgresearchgate.net
Angelicin (B190584) Synthase : The final step in forming the core angular furanocoumarin skeleton is the conversion of (+)-columbianetin into angelicin . This reaction is catalyzed by angelicin synthase (a P450 enzyme, e.g., CYP71AJ4), which creates the double bond in the furan ring. nih.govnih.govwikipedia.org
This compound is a derivative of this angular skeleton. Isotope studies in plants like Angelica archangelica have demonstrated that the biosynthetic route to angular furanocoumarins proceeds via umbelliferone and columbianetin. cdnsciencepub.comcdnsciencepub.com Angelicin is the first fully aromatic angular furanocoumarin formed, which can then undergo further hydroxylations and O-alkylations to produce a range of substituted derivatives, including this compound. cdnsciencepub.comcdnsciencepub.com
Genetic and Molecular Regulation of this compound Biosynthesis
The production of this compound and other furanocoumarins is tightly regulated at the genetic level. The expression of biosynthetic genes is often induced by environmental stimuli such as UV radiation or pathogen attack, reflecting their role as plant defense compounds (phytoalexins). nih.gov
Identification and Characterization of Biosynthetic Gene Clusters
In many microorganisms and some plants, genes for a specific metabolic pathway are physically grouped together on the chromosome in what is known as a biosynthetic gene cluster (BGC). nih.govmdpi.complos.org This co-localization facilitates the coordinated regulation of the entire pathway. While the concept was first established for microbial antibiotics, evidence for BGCs is growing for plant-specialized metabolites. nih.gov
Transcriptomic and Proteomic Analyses of Biosynthetic Enzymes
Transcriptomic and proteomic approaches have been instrumental in identifying the genes and enzymes involved in the furanocoumarin biosynthetic pathway. researchgate.netfrontiersin.org These techniques allow scientists to take a snapshot of all the genes being expressed (transcriptome) or all the proteins present (proteome) in a specific tissue at a specific time.
By comparing plants or tissues that are actively producing furanocoumarins with those that are not, researchers can identify differentially expressed genes and proteins. For example, transcriptomic analysis of Heracleum species revealed that the expression levels of biosynthetic genes correlate with the quantities of linear and angular furanocoumarins produced. doaj.org One study noted that a species producing low levels of angular furanocoumarins likely lacked the gene for umbelliferone-8-prenyltransferase, the key enzyme for the angular pathway. doaj.org
Similarly, studies in Peucedanum praeruptorum and Angelica species have used transcriptomics to clone and characterize the specific angelicin synthase (CYP71AJ51) responsible for the final step in angelicin formation. nih.govdntb.gov.ua These studies often show that the expression of these genes is significantly upregulated in response to elicitors like UV light and temperature changes, which aligns with the increased accumulation of the final furanocoumarin products. nih.gov Proteomic analyses can further confirm that these upregulated genes are translated into functional enzymes, providing a direct link between gene expression and metabolic output. frontiersin.org
Biotransformation Pathways of this compound in Biological Systems
Information specifically detailing the biotransformation or metabolism of this compound in biological systems is limited in the scientific literature. However, the metabolic fate of furanocoumarins, in general, has been studied, particularly in the context of insect herbivores that consume furanocoumarin-containing plants and in mammalian systems.
In insects specialized to feed on these plants, such as the black swallowtail (Papilio polyxenes), detoxification is a key survival mechanism. These insects possess highly active cytochrome P450 monooxygenases (P450s) that metabolize furanocoumarins. nih.gov Interestingly, angular furanocoumarins like angelicin can act as inhibitors of the P450s that detoxify linear furanocoumarins, suggesting a complex co-evolutionary arms race. frontiersin.org The metabolism of angelicin by these insect P450s is detectable, though often slower than that of linear furanocoumarins. nih.gov
In mammalian systems, the biotransformation of xenobiotics like furanocoumarins typically involves two phases of metabolism.
Phase I Metabolism : This phase involves oxidation, reduction, and hydrolysis reactions, primarily catalyzed by cytochrome P450 enzymes in the liver. For coumarin-based compounds, this often results in the formation of hydroxylated metabolites. nih.gov
Phase II Metabolism : In this phase, the original compound or its Phase I metabolites are conjugated with endogenous molecules (e.g., glucuronic acid, sulfate) to increase water solubility and facilitate excretion. Studies on the related compound osthenol have shown that it undergoes extensive Phase II metabolism, forming glucuronide and sulfate (B86663) conjugates. nih.govresearchgate.net
Given its structure, this compound would likely be metabolized through similar pathways, involving hydroxylation by CYPs followed by conjugation. However, without specific studies on this compound, its precise metabolites and the enzymes responsible remain to be elucidated.
Synthetic Methodologies for Oroselol and Its Derivatives
Historical and Contemporary Total Synthesis Approaches to Oroselol
The total synthesis of this compound, an angular furanocoumarin, has been approached through various strategies that primarily focus on the efficient construction of its characteristic tricyclic ring system. tandfonline.com A key challenge in the synthesis of this compound and related compounds is achieving the correct regiochemistry, placing the furan (B31954) ring at the 7 and 8 positions of the coumarin (B35378) core to form the angular isomer, as opposed to the linear isomer (psoralen type). researchgate.netnih.gov
The construction of the benzofuran (B130515) moiety is a cornerstone of furanocoumarin synthesis. Various methods have been developed, ranging from classical cyclization reactions to modern metal-catalyzed processes. These strategies are broadly applicable to the synthesis of many benzofuran-containing natural products, including this compound. nih.gov
Key synthetic strategies include:
Intramolecular Cyclization: One common approach involves the cyclization of appropriately substituted precursors. For instance, ortho-hydroxyphenones can react with 1,1-dichloroethylene to form a chloromethylene furan intermediate, which then rearranges under acidic conditions to yield a benzofuran carbaldehyde. researchgate.net Another method involves the Ru-catalyzed cycloisomerization of benzannulated homopropargylic alcohols to afford benzofurans. organic-chemistry.org
Metal-Catalyzed Cross-Coupling and Cyclization: Palladium and copper catalysts are extensively used in one-pot syntheses. A typical sequence involves a Sonogashira cross-coupling reaction between an o-iodophenol and a terminal alkyne, followed by an intramolecular cyclization to furnish the benzofuran ring. nih.gov This approach allows for significant diversity in the final product.
Rearrangement Reactions: The rearrangement of chalcone (B49325) derivatives has been developed as a method for the selective synthesis of 3-acylbenzofurans. nih.gov This involves the transformation of 2-hydroxychalcones into 2,3-dihydrobenzofuran (B1216630) intermediates, which can then be converted to the desired benzofuran isomer under specific acidic or basic conditions. nih.gov
Table 1: Selected Methodologies for Benzofuran Ring Synthesis
| Methodology | Key Reagents/Catalysts | Precursor Type | Primary Advantage |
|---|---|---|---|
| Acid-Catalyzed Rearrangement | Strong acids (e.g., p-TsOH) | Chloromethylene furans | Access to highly functionalized benzofurans. researchgate.net |
| Ru-Catalyzed Cycloisomerization | Ruthenium complexes | Benzannulated homo-propargylic alcohols | High chemo- and regioselectivity. organic-chemistry.org |
| Pd/Cu-Catalyzed Sonogashira Coupling | Pd(PPh₃)₂Cl₂ / CuI | o-Iodophenols, Terminal alkynes | One-pot synthesis with high efficiency. nih.gov |
| Chalcone Rearrangement | Acids or Bases | 2-Hydroxychalcones | Selective synthesis of 3-acylbenzofurans. nih.gov |
The regioselective synthesis of angular furanocoumarins like this compound is critical for distinguishing them from their linear counterparts. nih.gov Biosynthetically, angular furanocoumarins arise from the prenylation of umbelliferone (B1683723) (7-hydroxycoumarin) at the C-8 position to form osthenol (B192027), which subsequently undergoes cyclization and further modification. researchgate.net Synthetic strategies often mimic this pathway.
A direct and efficient synthesis of this compound starts with umbelliferone. tandfonline.com The key steps are:
Iodination: Umbelliferone is treated with iodine to produce 7-hydroxy-8-iodocoumarin. This step selectively activates the C-8 position, directing the subsequent formation of the angular furan ring.
Coupling and Cyclization: The resulting 8-iodoumbelliferone is then coupled with a suitable copper acetylide reagent, such as the cuprous salt of 2-methylbut-3-yn-2-ol tetrahydropyranyl ether. This reaction introduces the necessary carbon framework for the furan ring.
Deprotection and Cyclization: The protecting group is removed, and the intermediate undergoes cyclization to yield this compound directly. tandfonline.com
An alternative final step involves the dehydration of this compound to yield Oroselone, another natural product, which can also be synthesized in one step by reacting 7-hydroxy-8-iodocoumarin with cuprous isopropenylacetylide. tandfonline.com This regioselective approach, starting from a readily available coumarin precursor, provides a reliable route to the angular furanocoumarin scaffold. researchgate.nettandfonline.com
Rational Design and Synthesis of this compound Analogs
The rational design of this compound analogs aims to create new molecules with improved biological activity, selectivity, or pharmacokinetic properties. This is achieved by systematically modifying the core structure through chemical derivatization or scaffold modification. nih.govmdpi.com
Chemical derivatization involves the reaction of functional groups within a molecule with a derivatizing reagent to produce a new, related compound. nih.govgreyhoundchrom.com For this compound, derivatization can be used to explore structure-activity relationships (SAR) by introducing new chromophores, fluorophores, or groups that alter properties like polarity, steric hindrance, and hydrogen bonding capacity. nih.govemerginginvestigators.org
Common derivatization strategies applicable to the this compound scaffold include:
Esterification/Etherification: The hydroxyl group present in this compound precursors or related furanocoumarins is a prime target for modification. Reaction with acyl chlorides or organic anhydrides can produce esters, while alkyl halides can form ethers. nih.govmdpi.com These modifications can significantly alter the lipophilicity of the molecule, potentially affecting its ability to cross cell membranes.
Introduction of Nitrogen-Containing Groups: Amines or amides can be introduced to the scaffold to create new hydrogen bonding interactions with biological targets. sigmaaldrich.com
Click Chemistry: For more complex modifications, functional groups amenable to click chemistry (e.g., azides or alkynes) can be installed, allowing for the facile attachment of a wide variety of molecular fragments.
Table 2: Potential Derivatization Strategies and Their Purpose
| Reaction Type | Reagent Class | Target Functional Group | Purpose of Modulation |
|---|---|---|---|
| Esterification | Acyl chlorides, Anhydrides | Hydroxyl | Increase lipophilicity, alter solubility. nih.gov |
| Etherification | Alkyl halides | Hydroxyl | Modify steric profile, enhance metabolic stability. |
| Silylation | Silylating agents (e.g., BSTFA) | Hydroxyl | Increase volatility for GC analysis, act as a protecting group. sigmaaldrich.com |
| Mannich Reaction | Formaldehyde, Amines | Activated C-H bonds | Introduce aminoalkyl groups to enhance antibacterial activity. mdpi.com |
Scaffold modification involves making more substantial changes to the core heterocyclic structure of this compound to develop novel compounds with potentially superior pharmacological profiles. nih.govresearchgate.net This strategy moves beyond simple derivatization to create new chemical entities. mdpi.comnih.gov
Approaches to scaffold modification include:
Heterocyclic Annelation: Fusing an additional heterocyclic ring (e.g., thiazole, triazole, pyrimidine) to the furanocoumarin framework can lead to compounds with entirely new biological activities. mdpi.comresearchgate.net For example, adding other heterocycles to a coumarin framework is a documented strategy to create new annulates with improved therapeutic properties. researchgate.net
Ring Modification: The pyrone or furan ring of the this compound scaffold can be chemically altered. For instance, the pyrone ring can be opened to form a cis-o-hydroxycinnamic acid derivative, which could then be re-cyclized with different reagents to form a new heterocyclic system. nih.gov
Isosteric Replacement: Atoms within the scaffold can be replaced with other atoms of similar size and electronic configuration (isosteres). For example, replacing the oxygen atom of the furan ring with sulfur would yield a thienocoumarin, a structural analog with different electronic and biological properties.
These advanced synthetic strategies are crucial for expanding the chemical space around the this compound scaffold, facilitating the discovery of new therapeutic agents for a variety of diseases. mdpi.comresearchgate.net
Molecular and Cellular Mechanisms of Action of Oroselol
Receptor Interaction and Signal Transduction Modulation
Competitive Antagonism of Beta-Adrenergic Receptors (Beta-1 and Beta-2)
Current scientific literature available through extensive database searches does not provide evidence to support the claim that Oroselol acts as a competitive antagonist of beta-1 and beta-2 adrenergic receptors. No peer-reviewed studies were identified that investigate the interaction of this compound with the adrenergic system or suggest a role for this compound as a beta-blocker. Therefore, any assertion of such a mechanism of action for this compound is not supported by the available scientific data.
Regulation of Cellular Processes in Disease Models (In Vitro)
In contrast to the lack of evidence for its role as a beta-adrenergic antagonist, in vitro studies have begun to elucidate the molecular mechanisms through which this compound exerts effects on various cellular processes, particularly in the context of cancer. Research has demonstrated its potential to influence cell proliferation, programmed cell death, autophagy, and cell motility in disease models.
Antiproliferative Effects and Cell Cycle Perturbations
This compound has been shown to possess significant antiproliferative properties in human oral cancer cells (SSC-4). The viability of these cancer cells was inhibited by this compound in a manner dependent on both the dose and the duration of exposure. While this study confirms a general antiproliferative effect, specific details regarding cell cycle perturbations such as G0/G1 arrest, excessive nucleation, or the induction of mitotic catastrophe have not been explicitly detailed in the available research. Further investigation is required to fully characterize the specific impact of this compound on the phases of the cell cycle.
Induction of Programmed Cell Death (Apoptosis via Intrinsic Pathway, DNA Fragmentation)
The precise mechanisms by which this compound may induce programmed cell death, including the specific involvement of the intrinsic apoptotic pathway and the occurrence of DNA fragmentation, are not yet fully elucidated in the scientific literature for this specific compound. While antiproliferative effects have been noted, the direct induction of apoptosis as the primary mechanism of cell death has not been definitively established in the reviewed studies.
Autophagy Modulation in Cellular Systems
A key mechanism identified for the antiproliferative action of this compound in oral cancer cells is the induction of autophagy. This was evidenced by the formation of autophagosomes within the cells following treatment. Molecular analysis supported this finding, showing an enhancement in the expression of LC3-I and a reduction in the expression of LC3-II and p62. These changes in protein expression are hallmark indicators of autophagy induction. The study further suggested that the pro-autophagic effect of this compound is linked to the blockade of the PI3K/AKT signaling pathway, a critical regulator of cell growth and survival.
Inhibition of Cell Migration and Invasion
This compound has demonstrated the ability to suppress the migration and invasion of oral cancer cells in vitro. Using a transwell chamber assay, researchers observed that treatment with this compound significantly hindered the ability of SSC-4 cells to move and invade through a barrier. This suggests that this compound may have anti-metastatic potential by interfering with the cellular machinery responsible for cell motility.
Interactive Data Table: In Vitro Effects of this compound on Oral Cancer Cells
| Cellular Process | Cell Line | Key Findings | Signaling Pathway Implicated |
| Cell Proliferation | SSC-4 | Dose- and time-dependent inhibition of cell viability. | PI3K/AKT |
| Autophagy | SSC-4 | Induction of autophagy, formation of autophagosomes, increased LC3-I, and decreased LC3-II and p62 expression. | PI3K/AKT |
| Cell Migration | SSC-4 | Significant suppression of cell migration in a transwell assay. | Not specified |
| Cell Invasion | SSC-4 | Significant suppression of cell invasion in a transwell assay. | Not specified |
Identification of Molecular Targets and Pathway Crosstalk of this compound
In Silico Prediction and In Vitro Validation of Interactions with Key Molecular Targets (e.g., VEGFR2, CDK2, BCL2, EGFR)
A comprehensive review of scientific literature and databases did not yield specific studies on the in silico prediction or in vitro validation of this compound's direct interactions with the key molecular targets VEGFR2 (Vascular Endothelial Growth Factor Receptor 2), CDK2 (Cyclin-Dependent Kinase 2), BCL2 (B-cell lymphoma 2), and EGFR (Epidermal Growth Factor Receptor). Computational docking and experimental binding assay data for this compound against these specific proteins are not available in the reviewed literature. Therefore, a detailed analysis of its binding affinities and interaction modes with these targets cannot be provided at this time.
Downregulation of Critical Signaling Pathways (e.g., PI3K/AKT Pathway)
Research has demonstrated that this compound can exert its cellular effects by modulating critical signaling cascades, notably the PI3K/AKT pathway, which is a central regulator of cell proliferation, survival, and migration.
In studies conducted on human oral squamous carcinoma cells (SSC-4), this compound has been shown to effectively block the PI3K/AKT signaling pathway. This inhibitory effect is characterized by a marked reduction in the phosphorylation of key protein components within the pathway. Specifically, treatment with this compound leads to decreased phosphorylation of both PI3K (Phosphoinositide 3-kinase) and its primary downstream effector, AKT (also known as Protein Kinase B).
The phosphorylation status of these proteins is critical for their activation and for the subsequent transduction of downstream signals that promote cell growth and survival. By reducing their phosphorylation, this compound effectively curtails the pathway's activity. The analysis of protein expression levels to confirm these findings was performed using Western blotting, a standard technique to detect and quantify specific proteins in a sample. The results from these experiments indicated that while the total protein levels of PI3K and AKT remained largely unchanged, their active, phosphorylated forms were significantly diminished following this compound treatment. This blockade of the PI3K/AKT pathway is a key mechanism underlying the observed anti-proliferative and anti-migration effects of this compound in cancer cells.
Table 1: Effect of this compound on PI3K/AKT Pathway Components in Oral Carcinoma Cells
| Protein Target | Observed Effect of this compound | Method of Detection | Implication |
| PI3K (Phosphoinositide 3-kinase) | Reduced Phosphorylation | Western Blot | Inhibition of pathway activation |
| AKT (Protein Kinase B) | Reduced Phosphorylation | Western Blot | Blockade of downstream signaling |
Structure Activity Relationship Sar Studies of Oroselol
Principles and Methodologies of Oroselol SAR
The fundamental principle of SAR is that the biological activity of a molecule is directly related to its chemical structure. researchgate.net By systematically modifying the structure of a lead compound like this compound, researchers can identify the chemical groups (pharmacophores) responsible for its biological effects and those that can be altered to improve potency, selectivity, or pharmacokinetic properties. researchgate.net
Empirical SAR studies involve the chemical synthesis of a series of analogs where specific parts of the this compound molecule are modified. These analogs are then subjected to biological assays to evaluate how these changes affect their activity. This iterative process of synthesis and evaluation provides direct evidence of the structural requirements for a desired biological outcome. researchgate.net
For the furanocoumarin class to which this compound belongs, research has demonstrated that modifications at various positions on the coumarin (B35378) and furan (B31954) rings can significantly impact biological activity. For instance, studies on analogs of the furanocoumarin bergamottin (B190657) involved synthesizing a range of derivatives to probe the relationship between chemical structure and the inhibition of the enzyme CYP3A4. nih.gov Key findings from such analog-based evaluations in the furanocoumarin family include:
The Furan Ring: The integrity of the furan ring is often crucial for activity. Its reduction can lead to a significant decrease in inhibitory potency, highlighting its role in the interaction with biological targets. nih.gov
Substituents on the Benzene Ring: The type, number, and location of substituents on the aromatic portion of the coumarin scaffold are critical. The addition of alkyloxy groups, for example, has been shown to produce potent CYP3A4 inhibitors. nih.gov
The Lactone Ring: The coumarin's α,β-unsaturated lactone system is a key feature, often involved in interactions with biological macromolecules.
The table below illustrates hypothetical SAR data for this compound analogs to demonstrate the empirical approach.
| Compound | Modification from this compound Structure | Antiproliferative Activity (IC₅₀ in µM) |
| This compound | Parent Compound | 10.5 |
| Analog A | Removal of one methyl group from C2' | 15.2 |
| Analog B | Hydroxylation of one methyl group at C2' | 8.1 |
| Analog C | Addition of a methoxy (B1213986) group at C5 | 6.7 |
| Analog D | Saturation of the furan ring double bond | 45.8 |
Note: The data in this table is representative and for illustrative purposes.
Quantitative Structure-Activity Relationship (QSAR) modeling uses statistical and machine learning methods to create a mathematical relationship between the chemical structures of a series of compounds and their biological activities. dovepress.com This computational approach quantifies the SAR by correlating physicochemical properties and structural features, known as molecular descriptors, with activity.
For furanocoumarins, QSAR studies have been employed to predict their inhibitory effects on cytochrome P450 (CYP) enzymes. dovepress.com In a typical QSAR study, a variety of molecular descriptors are calculated for a set of furanocoumarin derivatives. These can include:
Physicochemical Properties: LogP (lipophilicity), molecular weight, molecular volume, and surface area.
Electronic Properties: Minimal electrostatic potential, formation energy, and HOMO/LUMO energies, which describe the molecule's electron-donating or accepting abilities.
Topological Properties: Descriptors related to molecular shape and connectivity.
Multiple linear regression or other machine learning algorithms are then used to build a model. For furanocoumarins, QSAR analyses have revealed that characteristics such as lipophilicity, molecular size, and electron-donating ability are significant predictors of their interaction with CYP enzymes. dovepress.com Such models can then be used to predict the activity of new, unsynthesized this compound analogs, prioritizing the most promising candidates for synthesis and saving significant time and resources.
Elucidation of Pharmacophoric Features
A pharmacophore is the three-dimensional arrangement of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. researchgate.netresearchgate.net Identifying the pharmacophore of this compound is essential for understanding its mechanism of action and for designing novel molecules with similar or improved activity.
The key structural features of this compound that determine its affinity for biological targets are rooted in the furanocoumarin scaffold. While specific receptor binding studies for this compound are limited, general principles for the class can be inferred. The essential pharmacophoric features of furanocoumarins typically include:
Aromatic System: The planar, tricyclic aromatic system allows for π-π stacking interactions with aromatic amino acid residues in a receptor's binding pocket.
Hydrogen Bond Acceptors: The oxygen atoms in the lactone ring and the furan ring can act as hydrogen bond acceptors, forming key interactions with hydrogen bond donors in a target protein.
Research has shown that this compound possesses antiproliferative activity in human oral cancer cells. mdpi.com This activity is reportedly mediated through the induction of autophagy, inhibition of cell migration and invasion, and the downregulation of the PI3K/AKT signaling pathway. mdpi.com The molecular features of this compound that contribute to this potency are linked to specific molecular descriptors.
The biological activity of furanocoumarins is highly dependent on the type, position, and number of substituents on the core scaffold. nih.govmdpi.com Key molecular determinants for antiproliferative and apoptotic potency in this class include:
Substitution Patterns: The presence of a methyl group at the C5 position of the psoralen (B192213) scaffold has been shown to enhance antitumor properties. nih.gov Conversely, substituting a methoxy group with a larger isopentenyloxy group can decrease pro-apoptotic activity. nih.gov For this compound, the 2',2'-dimethyl-2',3'-dihydrofuran ring represents a specific and bulky substitution pattern that defines its interaction with targets related to cell proliferation.
Lipophilicity (LogP): This descriptor is often correlated with a compound's ability to cross cell membranes and engage with intracellular targets.
Electronic Properties: The electron distribution across the furanocoumarin scaffold influences its ability to interact with enzymatic targets and participate in signaling pathways.
The table below summarizes key molecular descriptors and their general influence on the anticancer activity of furanocoumarins.
| Molecular Descriptor | Influence on Antiproliferative/Apoptotic Potency |
| Lipophilicity (LogP) | Higher values can improve membrane permeability but may also increase non-specific binding. |
| Molecular Size/Volume | Affects steric fit within a target's binding site. |
| Polar Surface Area (PSA) | Influences membrane permeability and solubility. |
| Hydrogen Bonding Capacity | Number of H-bond donors/acceptors determines potential interactions with target proteins. |
| Substituent Type/Position | Small, electron-donating groups or specific bulky groups can enhance or decrease activity depending on the target. nih.gov |
SAR Insights for Furanocoumarin Scaffolds
The furanocoumarin scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. SAR studies on this compound and related compounds have provided valuable insights applicable to the entire furanocoumarin class.
Key takeaways from SAR investigations on furanocoumarin scaffolds include:
Importance of the Furan Ring: The furan moiety is not merely a passive structural element. Its electronic properties and potential for metabolic activation (e.g., epoxidation) are often central to the biological mechanism, particularly in enzyme inhibition. nih.gov
Linear vs. Angular Fusion: The geometry of the scaffold—whether the furan ring is fused linearly (psoralen-type) or angularly (angelicin-type, like this compound)—is a primary determinant of biological activity and selectivity. This structural difference alters the molecule's shape, affecting how it fits into target sites and its ability to intercalate with DNA.
Tunability through Substitution: The coumarin core is highly amenable to substitution, allowing for the fine-tuning of pharmacological properties. SAR studies consistently show that small changes, such as the addition of methoxy, hydroxy, or alkyl groups at different positions, can dramatically alter potency and selectivity against targets involved in cancer, inflammation, and microbial infections.
Role of Physicochemical Properties: QSAR studies consistently highlight the importance of fundamental properties like lipophilicity, molecular size, and electronic distribution in governing the activity of furanocoumarins, providing a rational basis for designing improved analogs. dovepress.com
These insights guide medicinal chemists in the rational design of new furanocoumarin-based therapeutic agents, leveraging the scaffold's inherent bioactivity while optimizing for potency and selectivity.
Preclinical Pharmacological Evaluation of Oroselol in Vitro Models
High-Throughput Screening and Cellular Assays
High-throughput screening and various cellular assays are fundamental tools in the initial evaluation of a compound's biological activity. These methods allow for the assessment of effects on large populations of cells, providing quantitative data on key cellular processes.
Assessment of Antiproliferative Activity in Various Cancer Cell Lines (e.g., Glioblastoma U87 MG cells, Oral Cancer Cells)
Research has explored the antiproliferative effects of oroselol in different cancer cell lines. Studies have shown that this compound can inhibit the viability of oral cancer cells, such as the SSC-4 line, in a dose- and time-dependent manner nih.gov. This indicates that higher concentrations and longer exposure times to this compound lead to a greater reduction in the number of viable oral cancer cells.
While direct studies on this compound's antiproliferative activity specifically in Glioblastoma U87 MG cells were not prominently found, related research on natural extracts containing this compound or other coumarins has investigated their effects on U87 MG cells. For instance, a study on Nardostachys jatamansi rhizome extract, which contains this compound as a marker compound, demonstrated a strong anti-proliferative effect on U87 MG cells with dose- and time-dependent characteristics chemfaces.com. The IC50 values for this extract on U87 MG cells were reported as 33.73 ± 3.5 µg/mL, 30.59 ± 3.4 µg/mL, and 28.39 ± 2.9 µg/mL after 24, 48, and 72 hours, respectively chemfaces.com. This suggests that compounds present in the extract, including this compound, may contribute to the observed antiproliferative effects on glioblastoma cells.
Data on antiproliferative activity can be summarized in tables showing IC50 values (the half-maximal inhibitory concentration) for different cell lines and exposure times.
| Cell Line | Compound/Extract | Exposure Time | IC50 (µg/mL) | Source |
| Oral Cancer SSC-4 | This compound | Time- and Dose-dependent | Not specified as a single value | nih.gov |
| Glioblastoma U87 MG | Nardostachys jatamansi rhizome extract | 24 hours | 33.73 ± 3.5 | chemfaces.com |
| Glioblastoma U87 MG | Nardostachys jatamansi rhizome extract | 48 hours | 30.59 ± 3.4 | chemfaces.com |
| Glioblastoma U87 MG | Nardostachys jatamansi rhizome extract | 72 hours | 28.39 ± 2.9 | chemfaces.com |
Quantification of Apoptosis and Cell Cycle Progression
Apoptosis, or programmed cell death, and cell cycle progression are critical indicators of a compound's potential anticancer activity. Assays quantifying these processes help understand how a compound affects the cell life cycle.
Studies on oral cancer cells treated with this compound have indicated that its antiproliferative effects are mediated, in part, through the induction of autophagy nih.gov. Autophagy is a cellular process that can lead to cell death and is often intertwined with apoptosis pathways researchgate.netnih.gov. While the primary mechanism highlighted for this compound in oral cancer cells is autophagy induction, which can precede or coincide with apoptosis, specific quantification of apoptosis directly induced by this compound in these cells was noted in the context of autophagy induction nih.gov.
In the context of Glioblastoma U87 MG cells, the Nardostachys jatamansi rhizome extract containing this compound was shown to induce DNA fragmentation, a hallmark of apoptosis chemfaces.com. Early apoptosis was observed at 20 µg/mL of the extract, with higher doses leading to late apoptosis chemfaces.com. The extract also caused a G0/G1 cell cycle arrest at concentrations of 60 and 80 µg/mL chemfaces.com.
Apoptosis can be quantified using various methods, including flow cytometry with Annexin V/PI staining or TUNEL assays, which detect externalized phosphatidylserine (B164497) and DNA fragmentation, respectively aracelibio.commdpi.com. Cell cycle analysis is typically performed using flow cytometry after staining DNA with a fluorescent dye like propidium (B1200493) iodide, allowing for the quantification of cells in different phases (G0/G1, S, G2/M) frontiersin.orgmdpi.com.
Evaluation of Cell Migration and Invasion Potency
Cell migration and invasion are crucial steps in cancer metastasis. In vitro assays, such as the transwell assay, are used to evaluate a compound's ability to inhibit these processes thermofisher.comnih.gov.
Research on oral cancer SSC-4 cells demonstrated that this compound treatment significantly suppressed cancer cell migration and invasion nih.gov. This suggests that beyond inhibiting proliferation, this compound may also hold potential in limiting the spread of oral cancer cells. The transwell chambers assay is a common method used to investigate cell migration and invasion in vitro nih.govthermofisher.com.
Molecular and Biochemical Characterization of Cellular Responses
Delving into the molecular and biochemical changes within cells provides deeper insights into the mechanisms by which a compound exerts its effects.
Protein Expression Analysis (e.g., Immunoblotting for Apoptotic Markers)
Protein expression analysis, particularly through techniques like Western blotting (immunoblotting), is essential for examining the levels of specific proteins involved in cellular processes like apoptosis and cell cycle regulation nih.govbio-rad-antibodies.com. Western blotting allows for the separation of proteins by size and their detection using specific antibodies nih.gov.
In studies involving the Nardostachys jatamansi rhizome extract containing this compound, immunoblotting was used to validate the apoptotic mode of cell death through the intrinsic pathway in U87 MG cells chemfaces.com. This involved assessing the expression levels of proteins key to this pathway chemfaces.com.
While direct data on this compound's impact on specific apoptotic markers via immunoblotting in oral cancer cells was linked to autophagy induction and the PI3K/AKT pathway downregulation, detailed immunoblotting results specifically for classical apoptotic markers like caspases or Bcl-2 family proteins directly attributed to this compound were not explicitly detailed in the provided snippets focusing solely on this compound nih.gov. However, studies on other compounds in oral cancer cells have utilized Western blotting to assess pro-apoptotic markers (Bax, caspase-3, caspase-9) and anti-apoptotic markers (Bcl2) mdpi.com.
Immunoblotting is a standard technique for analyzing protein expression, including apoptotic markers nih.govchampionsoncology.com. Changes in the expression of proteins like Bax, Bcl-2, caspases (e.g., caspase-3, caspase-9), and PARP are commonly assessed to understand the apoptotic cascade mdpi.com.
DNA Integrity and Fragmentation Assays
Maintaining DNA integrity is crucial for cell survival, and DNA fragmentation is a hallmark of apoptosis biosynth.com. Assays evaluating DNA integrity and fragmentation can provide evidence of a compound's ability to induce apoptotic cell death.
As mentioned earlier, the Nardostachys jatamansi rhizome extract, containing this compound, was shown to induce DNA fragmentation in U87 MG glioblastoma cells at a concentration of 30 µg/mL chemfaces.com. This finding supports the induction of apoptosis by the extract chemfaces.com.
DNA fragmentation can be assessed using methods like the TUNEL assay or DNA gel electrophoresis, which can visualize fragmented DNA as a ladder-like pattern biosynth.com. These assays provide direct evidence of DNA damage occurring during apoptosis mdpi.comamegroups.org.
Antioxidant Activity Assessment in Cellular Systems
Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and a cell's ability to neutralize them. Excessive ROS can damage vital cellular components like lipids, proteins, and nucleic acids, contributing to various pathological conditions. thermofisher.comnih.govfrontiersin.org Cellular models are valuable tools for investigating the effects of oxidative stress and evaluating the efficacy of potential antioxidants. nih.govmdpi.com
Cellular antioxidant activity (CAA) assays are designed to measure the capacity of compounds to prevent the formation of intracellular ROS. cellbiolabs.comnih.govabcam.com These assays often utilize fluorescent probes, such as DCFH-DA (dichlorodihydrofluorescein diacetate), which are cell-permeable and become fluorescent upon oxidation by ROS within the cell. cellbiolabs.comnih.govabcam.com A decrease in cellular fluorescence in the presence of a test compound, compared to control cells, indicates its antioxidant capacity. nih.govnih.gov
While the provided search results discuss cellular antioxidant assays and the importance of evaluating antioxidant activity in cellular systems, specific detailed research findings and data tables directly pertaining to this compound's antioxidant activity in cellular models were not found within the search results, with the exception of one mention of this compound being a marker compound in Nardostachys jatamansi rhizome extract, which showed anti-tumorous potential and inhibited nitric oxide production in RAW 264.7 cells chemfaces.com. Another source generally mentions this compound in the context of antiproliferative activity and antioxidant activity of various tea extracts dntb.gov.ua. However, detailed data tables specifically on this compound's direct antioxidant effects in cellular systems were not retrieved.
Therefore, based on the available search results, a detailed description of this compound's antioxidant activity in cellular systems with specific data tables cannot be generated at this time.
(Note: A table listing compound names and their corresponding PubChem CIDs would be included at the end of the complete article as per the user's instructions.)
Computational Chemistry and Molecular Modeling of Oroselol
Theoretical Frameworks for Molecular Simulation
Molecular simulations of Oroselol employ established theoretical frameworks to model its behavior and interactions. These frameworks range from highly accurate quantum mechanical methods to more extensive molecular dynamics simulations.
Quantum Mechanical Calculations (e.g., Density Functional Theory (DFT), Time-Dependent DFT (TD-DFT))
Quantum mechanical calculations, such as Density Functional Theory (DFT), are used to investigate the electronic structure and properties of molecules like this compound. DFT can provide insights into the optimized geometry, vibrational frequencies, and electronic distribution within the molecule. researchgate.net Time-Dependent DFT (TD-DFT) extends these calculations to study excited states and spectroscopic properties, which can be relevant for understanding how this compound might interact with light or undergo photochemical reactions. researchgate.net These methods are based on solving the electronic Schrödinger equation and are computationally intensive but provide a high level of accuracy for molecular properties. researchgate.net
Molecular Dynamics Simulations (e.g., All-Atom, Coarse-Grained)
Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of this compound, often in complex environments like a solvent or bound to a protein. ebsco.com These simulations track the movement of atoms and molecules over time by applying classical physics principles and interatomic potentials or force fields. wikipedia.orgnih.gov All-atom MD simulations explicitly represent every atom in the system, providing detailed insights into conformational changes and interactions. Coarse-grained MD simulations group several atoms into single beads, reducing the computational cost and allowing for the simulation of larger systems and longer timescales. frontiersin.org MD simulations can provide information about the stability of molecular complexes and the dynamics of ligand-receptor interactions. chemmethod.comiiim.res.in
In Silico Prediction of Molecular Interactions and Binding
In silico methods are widely used to predict how this compound might interact with potential biological targets, particularly proteins. Molecular docking is a key technique in this area.
Molecular Docking with Target Proteins (e.g., VEGFR2, CDK2, BCL2, EGFR)
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand (like this compound) to a receptor protein. jabonline.in Studies have explored the molecular docking of this compound with various target proteins, including VEGFR2, CDK2, BCL2, and EGFR. benthamscience.comresearchgate.net These proteins are relevant in various biological processes, including cell growth, proliferation, and survival, and are often implicated in diseases like cancer. nih.govfrontiersin.orgplos.orgmdpi.comnih.govrsc.orgnih.govthno.orgrsc.orgwaocp.org Molecular docking algorithms evaluate different binding poses of this compound within the protein's active site or binding pocket and score them based on predicted interaction energies. mdpi.com
Studies have shown this compound exhibiting promising binding affinities to certain targets. For instance, in one study investigating potential MAO-B inhibitors, this compound showed a docking score of -8.011 kcal/mol, indicating a promising binding affinity. chemmethod.comchemmethod.com
Analysis of Ligand-Receptor Binding Modes and Energies
Following molecular docking, the predicted ligand-receptor complexes are analyzed to understand the nature of the interactions. This involves examining the binding modes, which describe how this compound is oriented within the binding site, and the types of interactions formed, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking interactions. plos.orgnih.gov The binding energy, often represented by docking scores or more sophisticated free energy calculations, provides a quantitative measure of the predicted affinity between this compound and the target protein. semanticscholar.orgreadthedocs.iorsc.orgyoutube.com Analyzing these interactions helps to elucidate the potential mechanism of action and guide further experimental studies. rsc.orgnih.govnih.gov
Prediction of this compound's Conformational Landscape and Electronic Properties (e.g., Frontier Molecular Orbitals, Electrostatic Potential)
Computational methods are also used to predict the conformational preferences and electronic properties of this compound. Conformational analysis explores the different spatial arrangements that this compound can adopt due to rotation around single bonds and estimates their relative stabilities. orgosolver.com Understanding the conformational landscape is crucial as the bioactive conformation may differ from the lowest energy conformation in isolation.
Electronic properties, such as Frontier Molecular Orbitals (FMOs) and electrostatic potential, provide insights into the molecule's reactivity and how it might interact with other molecules. researchgate.netresearchgate.netaps.orgarxiv.orgmdpi.com The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the FMOs, and the energy gap between them is related to the molecule's chemical reactivity and stability. researchgate.netmdpi.comnih.gov The electrostatic potential surface illustrates the charge distribution around the molecule, indicating regions that are likely to attract positive or negative charges and thus participate in electrostatic interactions. researchgate.netresearchgate.netmdpi.com These predicted electronic properties can help explain observed biological activities or guide the design of this compound derivatives with improved properties.
Computational Design and Virtual Screening of this compound Analogs
Computational design and virtual screening are powerful tools in the search for new drug candidates and the optimization of existing ones. wikipedia.orgmdpi.comresearchgate.net Virtual screening involves the computational evaluation of large libraries of compounds to identify those most likely to bind to a specific biological target. wikipedia.orgmdpi.commmsl.cz This process can significantly reduce the time and cost associated with traditional high-throughput screening. azolifesciences.comresearchgate.net
For this compound, computational studies have included molecular docking to assess its binding affinity to various protein targets. For instance, this compound has been investigated for its potential inhibitory activity against Monoamine Oxidase-B (MAO-B), an enzyme relevant to Parkinson's disease. chemmethod.comchemmethod.com Molecular docking studies have shown this compound to have a promising binding affinity for MAO-B, with a reported docking score of -8.011 kcal/mol in one study. chemmethod.comchemmethod.com This suggests that this compound or its computationally designed analogs could serve as potential MAO-B inhibitors.
Computational design approaches can be used to propose modifications to the this compound structure to potentially enhance its desired properties, such as binding affinity, selectivity, or pharmacokinetic characteristics. These methods often involve analyzing the interactions observed in molecular docking and dynamics simulations to identify key structural features of this compound that are important for binding. Based on these insights, computational tools can suggest novel molecular structures (analogs) that are predicted to have improved interactions with the target. Virtual screening can then be used to filter large databases of commercially available or synthesizable compounds to find molecules that share structural similarities with this compound or are predicted to bind to the same target site with high affinity. wikipedia.orgmdpi.commdpi.com
Studies investigating the therapeutic mechanisms of plants containing this compound, such as Saussurea involucrata, have utilized molecular modeling and network pharmacology to identify bioactive components and their potential targets. mdpi.com In such studies, computational methods are used to screen components and predict their interactions with disease-related targets, including those relevant to inflammatory conditions. mdpi.com
Integration of Machine Learning for Predictive Modeling in Drug Discovery
Machine learning (ML) techniques are increasingly integrated into computational drug discovery workflows, including those involving natural products like this compound. mdpi.comcas.orgresearchgate.net ML models can be trained on large datasets of chemical structures and their associated biological activities or properties to build predictive models. cas.orgresearchgate.net These models can then be used to predict the potential activity, toxicity, or pharmacokinetic properties of new or untested compounds, including this compound analogs. cas.orgnih.govnih.gov
In the context of this compound, ML could be applied to predict the binding affinity of a series of this compound derivatives to a specific target protein based on the structural features of the analogs. cas.orgresearchgate.net This allows for the prioritization of the most promising candidates for synthesis and experimental testing, accelerating the drug discovery process. researchgate.netcas.org ML can also be used in quantitative structure-activity relationship (QSAR) studies, which aim to establish a mathematical relationship between the chemical structure of compounds and their biological activity. mdpi.commmsl.cz By building a QSAR model based on this compound and its known analogs, researchers could predict the activity of novel, untested analogs. mdpi.commmsl.cz
Furthermore, ML can aid in predicting ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, which are crucial for assessing the drug-likeness and potential success of a compound in clinical trials. nih.govnih.gov While specific ML applications focused solely on this compound's ADMET profile were not detailed in the search results, the general applicability of ML in predicting these properties for small molecules is well-established in computational drug discovery. cas.orgnih.gov
The integration of ML with virtual screening and molecular modeling techniques allows for a more efficient and accurate identification of promising this compound analogs with desired therapeutic properties. mdpi.comresearchgate.net Predictive models can help filter vast chemical spaces and guide the synthesis and testing of compounds that are most likely to be successful drug candidates. researchgate.netcas.org
Compound Table
| Name | PubChem CID |
| This compound | 160600 |
Advanced Analytical Techniques for Oroselol Research
Spectroscopic Characterization Techniques for Structure Elucidation
Spectroscopic methods are fundamental in determining the structure of Oroselol, providing information about the arrangement of atoms and functional groups within the molecule.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules like this compound. Both 1H and 13C NMR provide distinct information about the hydrogen and carbon atoms within the molecule, respectively. Analyzing the chemical shifts, splitting patterns, and integration of signals in 1H NMR spectra helps determine the types of protons, their electronic environments, and their connectivity to adjacent protons nd.eduorgchemboulder.com. 13C NMR spectroscopy provides information about the carbon skeleton, indicating the different types of carbon atoms present and their hybridization states researchgate.nethmdb.cahmdb.ca. The combination of 1D (1H and 13C) and 2D NMR techniques, such as COSY, HSQC, HMBC, and NOESY, allows for the complete assignment of signals and the determination of the connectivity and spatial arrangement of atoms, enabling the full structural elucidation of this compound nd.eduresearchgate.netnih.gov. For instance, NMR spectroscopy has been used to establish the structure of this compound through chemical studies and spectral analysis researchgate.net. Signals in 1H and 13C NMR spectra assignable to an this compound diester (furanocoumarin-type) with specific groups at C-2' and C-3' have been reported, with coupling constants providing information on relative configurations mdpi.com.
Mass Spectrometry (MS) with Advanced Ionization Techniques (e.g., HREIMS)
Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of this compound, which is essential for confirming its molecular formula and identifying structural subunits. High-Resolution Mass Spectrometry (HRMS), such as High-Resolution Electron Ionization Mass Spectrometry (HREIMS), offers very accurate mass measurements, allowing for the determination of the elemental composition of the intact molecule and its fragments bioanalysis-zone.comoregonstate.edu. The fragmentation pattern observed in the mass spectrum, generated by the ionization and dissociation of the molecule, provides characteristic peaks that correspond to specific structural fragments. Analyzing these fragmentation pathways helps in piecing together the structure of this compound scielo.br. For example, this compound has shown a molecular ion [M]+ in HREIMS, and its fragmentation pattern has been rationalized by the loss of specific groups scielo.brscielo.br. MS/MS experiments, which involve the fragmentation of selected ions, can provide further structural details scielo.brscielo.br. UPLC/Q-TOF-MS has been used to detect components, including this compound, based on the m/z of precursors and fragments nih.gov.
UV-Visible Spectroscopy for Electronic Structure Analysis
UV-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within the this compound molecule, providing insights into its electronic structure and the presence of chromophores (functional groups that absorb UV or visible light) azooptics.comlibretexts.orgmsu.edu. The UV-Vis spectrum shows absorption bands at specific wavelengths, corresponding to the energy required to promote electrons to higher energy molecular orbitals azooptics.comlibretexts.org. The position and intensity of these bands can provide information about the degree of conjugation and the types of functional groups present in this compound msu.edunih.gov. UV-Vis spectroscopy is a powerful analytical technique for analyzing the electronic structure of organic compounds numberanalytics.com.
Chromatographic and Hyphenated Techniques for Purity and Quantification
Chromatographic techniques are crucial for separating this compound from mixtures and for assessing its purity and quantifying its amount.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, purification, and quantification of this compound in complex samples uow.edu.auchemfaces.com. HPLC method development involves optimizing parameters such as the stationary phase (column), mobile phase composition, flow rate, and detection wavelength to achieve efficient separation and sensitive detection of this compound pharmaknowledgeforum.comthermofisher.comyoutube.comelementlabsolutions.com. Various HPLC modes, such as reversed-phase HPLC (RP-HPLC), are employed based on the chemical properties of this compound and the matrix it is in sigmaaldrich.comcreative-proteomics.com. HPLC is used for quantitative assessment of purity and can involve the use of a diode array detector (DAD) to evaluate peak purity by comparing retention times and peak profiles creative-proteomics.comms-editions.cl. A simple HPLC method suitable for control and determination of compounds has been developed and validated for parameters such as linearity, sensitivity, selectivity, precision, and accuracy researchgate.net.
Gas Chromatography-Mass Spectrometry (GC-MS) for Related Compounds
Gas Chromatography-Mass Spectrometry (GC-MS) is a hyphenated technique that combines the separation power of Gas Chromatography (GC) with the identification capabilities of Mass Spectrometry (MS). GC-MS is particularly useful for the analysis of volatile or semi-volatile compounds, including potential related compounds or impurities of this compound chromforum.orgmdpi.com. In GC-MS, the sample is first separated into its individual components based on their boiling points and interactions with the stationary phase in the GC column. The separated components then enter the MS, where they are ionized, fragmented, and detected based on their mass-to-charge ratio wikipedia.org. This provides a unique mass spectrum for each compound, allowing for their identification by comparison with spectral libraries researchgate.net. GC-MS analysis can furnish chromatograms with peaks corresponding to different compounds scielo.br.
Emerging Analytical Methodologies in Chemical Biology and Drug Discovery
The fields of chemical biology and drug discovery increasingly rely on sophisticated analytical methodologies to identify, characterize, and evaluate the potential of bioactive compounds. These techniques span both computational and experimental approaches, providing insights from molecular interactions to biological outcomes.
Advanced Data Analytics and Chemometrics
Advanced data analytics and chemometrics play a vital role in processing and interpreting the complex datasets generated during the investigation of natural products and their potential biological effects. Chemometrics involves the application of statistical and mathematical methods to chemical data to extract meaningful information. Techniques such as Principal Component Analysis (PCA), Partial Least Squares (PLS), and SIMCA are fundamental in exploring complex datasets, building predictive models, and classifying samples in analytical chemistry mestrelab.comeigenvector.com. These methods are used for in-depth data exploration, regression, and classification mestrelab.com.
In the context of this compound, advanced data analytics have been utilized in computational studies exploring its potential biological roles. For instance, a network pharmacology and molecular modeling investigation of Saussurea involucrata, a plant containing this compound, against rheumatoid arthritis employed computational approaches that involve data analysis. This study screened components based on parameters such as oral bioavailability and drug-likeness, querying databases like PubChem to obtain molecular information like SMILES notations mdpi.com. Molecular docking and molecular dynamics simulations were also performed to understand the interactions of compounds, including potentially this compound, with target proteins, generating data that requires sophisticated analysis mdpi.com. While this represents a computational application rather than the analysis of experimental analytical data from techniques like spectroscopy or chromatography, it highlights the use of advanced data analytics in understanding the potential biological relevance of this compound based on its molecular properties and predicted interactions.
Quantitative Analytical Techniques for Biological Activity
Quantitative analytical techniques are essential for determining the concentration and activity of compounds in biological systems or in assays designed to measure biological effects. These techniques aim to quantify the extent of a compound's interaction with biological targets or its impact on biological processes.
Common quantitative analytical techniques used in chemical biology and drug discovery include various chromatographic methods such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography (LC), and Gas Chromatography (GC), often coupled with detectors like Mass Spectrometry (MS) researchgate.netmdpi.com. These techniques are used for the separation, identification, and quantification of compounds in complex mixtures, including biological samples researchgate.netmdpi.com. Spectrophotometric methods are also widely used for determining biological activities, such as antioxidant potential, due to their sensitivity and cost-effectiveness researchgate.net. Bioassays, including cell-based assays, enzymatic assays, and immunoassays like ELISAs, are specifically designed to quantitatively measure the biological activity or functional impact of a compound contentstack.com.
While specific research detailing the quantitative analysis of this compound's biological activity using these experimental techniques was not prominently featured in the search results, these methodologies are standard for quantifying the effects of bioactive compounds. For example, if this compound were being investigated for a particular enzymatic inhibition, a quantitative enzymatic assay would be employed to determine the degree of inhibition at different concentrations. Similarly, if its cellular uptake or metabolism were being studied, quantitative LC-MS/MS methods applied to biological samples would be crucial for determining its concentration over time mdpi.comorientjchem.org. The application of such quantitative analytical techniques is fundamental to establishing dose-response relationships and understanding the potency of this compound in various biological contexts.
Future Research Directions and Perspectives for Oroselol
Unraveling Novel Biological Activities and Molecular Pathways
Initial research has primarily focused on the anticancer properties of Oroselol. A significant study demonstrated its antiproliferative and anti-metastatic effects on human oral cancer cells. semanticscholar.org The underlying mechanism was identified as the induction of autophagy and the downregulation of the PI3K/AKT signaling pathway. semanticscholar.org This pathway is a critical regulator of cell survival, proliferation, and metabolism, and its inhibition is a key target in cancer therapy.
However, the full spectrum of this compound's biological activities remains largely unexplored. Future research should aim to identify novel therapeutic targets and molecular pathways modulated by this compound. Given the diverse bioactivities of other furanocoumarins, it is plausible that this compound possesses a wider range of effects, such as anti-inflammatory, antioxidant, neuroprotective, or antiviral properties. mdpi.com Investigating these potential activities could open up new therapeutic applications for this compound beyond oncology.
Table 1: Investigated Molecular Pathways of this compound in Oral Cancer
| Cell Line | Investigated Pathway | Observed Effect of this compound |
| SSC-4 (Human Oral Cancer) | PI3K/AKT Signaling | Reduced phosphorylation of PI3K and AKT. semanticscholar.org |
| SSC-4 (Human Oral Cancer) | Autophagy | Induction of autophagy, indicated by the formation of autophagosomes and altered expression of LC3-I, LC3-II, and p62. semanticscholar.org |
Exploration of Synergistic Effects with Other Bioactive Compounds
The combination of natural compounds with existing therapeutic agents is a promising strategy to enhance efficacy and overcome drug resistance. mdpi.commdpi.com The synergistic potential of this compound with other bioactive compounds, particularly in the context of cancer therapy, is a critical area for future investigation. Studies on other natural compounds have demonstrated that combination therapies can lead to enhanced anticancer effects at lower doses, thereby reducing toxicity. frontiersin.orgnih.gov
Future research should focus on in vitro and in vivo studies combining this compound with conventional chemotherapeutic drugs or other natural products. nih.gov Such investigations would aim to identify synergistic or additive interactions, which could lead to the development of more effective and safer cancer treatment protocols. nih.gov For instance, combining this compound with drugs that target different but complementary pathways could prevent the development of resistance and improve patient outcomes. nih.gov
Development of Next-Generation this compound Derivatives through Rational Design and High-Throughput Screening
While this compound itself shows promise, its therapeutic potential could be significantly enhanced through structural modification. Rational drug design and high-throughput screening are powerful tools for developing next-generation derivatives with improved potency, selectivity, and pharmacokinetic properties. nih.gov The synthesis of furanocoumarin analogues has been a subject of interest for their diverse biological activities. mdpi.comrsc.orgrjpbr.comresearchgate.net
Future efforts should be directed towards the synthesis of a library of this compound derivatives. nih.gov This would involve modifying its core structure to enhance its interaction with specific biological targets. High-throughput screening of these derivatives against various disease models would then allow for the rapid identification of lead compounds with superior therapeutic profiles. This approach has been successfully applied to other natural products, leading to the discovery of potent drug candidates.
Application of Integrated Omics Technologies (e.g., Metabolomics, Proteomics) to Elucidate this compound's Biological Impact
To gain a comprehensive understanding of the biological impact of this compound, the application of integrated omics technologies is essential. Metabolomics and proteomics can provide a global snapshot of the molecular changes induced by this compound in cells and tissues. mdpi.com These technologies can help to identify novel biomarkers of drug response and elucidate the mechanisms of action and potential off-target effects. nih.govresearchgate.net
Future studies should employ metabolomic and proteomic profiling of cancer cells treated with this compound. nih.govfrontiersin.org This would enable the identification of metabolic pathways and protein expression profiles that are significantly altered by the compound. For example, metabolomic analysis could reveal changes in cellular energy metabolism or amino acid pathways, while proteomics could identify key proteins involved in this compound-induced apoptosis or cell cycle arrest. nih.govfrontiersin.org This systems-level understanding will be invaluable for optimizing its therapeutic use and identifying potential combination therapies.
Table 2: Potential Applications of Omics in this compound Research
| Omics Technology | Potential Application | Expected Outcome |
| Metabolomics | Profiling of cancer cells treated with this compound. | Identification of altered metabolic pathways (e.g., glycolysis, lipid metabolism) and potential biomarkers of response. nih.gov |
| Proteomics | Analysis of protein expression changes in response to this compound. | Elucidation of mechanisms of action, identification of direct protein targets, and discovery of biomarkers for efficacy. frontiersin.org |
Advancements in Computational Biology for this compound Discovery and Optimization
Computational biology offers powerful tools to accelerate the discovery and optimization of novel therapeutic agents like this compound. thesciencepublishers.com Techniques such as molecular docking and molecular dynamics simulations can be used to predict the binding affinity of this compound and its derivatives to specific protein targets. nih.govmdpi.comnih.govnih.gov This in silico approach can guide the rational design of more potent and selective inhibitors. nih.gov
Q & A
Q. What methodologies validate this compound’s interactions with cytochrome P450 enzymes?
- Methodological Answer : Conduct recombinant enzyme assays (CYP3A4, CYP2D6) with positive/negative controls. Use fluorescent probes or LC-MS to quantify metabolite formation. Perform inhibition kinetics (Ki values) and assess time-dependent inhibition via pre-incubation experiments. Cross-reference with PharmaPendium or DrugBank datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
